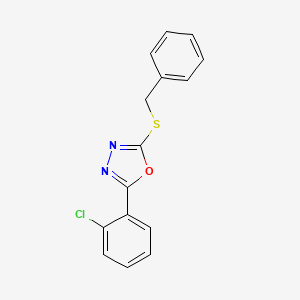
4-isopropylphenyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-isopropylphenyl 2-methoxybenzoate involves several methods. For example, Shimizu et al. (2009) described the waste-free synthesis of condensed heterocyclic compounds using rhodium-catalyzed oxidative coupling, which may relate to similar compounds' synthesis approaches (Shimizu, Hirano, Satoh, & Miura, 2009). Additionally, the conversion of related benzoic acids and esters into various synthesized forms has been discussed, highlighting methods that could potentially apply to 4-isopropylphenyl 2-methoxybenzoate (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds similar to 4-isopropylphenyl 2-methoxybenzoate have been studied using ab initio and DFT methods. Arslan and Algül (2007) provided insights into the molecular structure through cyclization under specific conditions, which could be applicable to the structural analysis of 4-isopropylphenyl 2-methoxybenzoate (Arslan & Algül, 2007).
Chemical Reactions and Properties
Research has shown various chemical reactions related to compounds similar to 4-isopropylphenyl 2-methoxybenzoate. For instance, the study by Nakagawa et al. (2012) on photochromic 4,5-dibenzothienylthiazoles and their spontaneous elimination and substitution reactions may provide insight into the chemical behavior of 4-isopropylphenyl 2-methoxybenzoate derivatives (Nakagawa, Nakashima, & Kawai, 2012).
Physical Properties Analysis
The physical properties of compounds related to 4-isopropylphenyl 2-methoxybenzoate, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments. Although specific studies on 4-isopropylphenyl 2-methoxybenzoate were not found, general principles of physical chemistry apply to such compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are crucial for the application and handling of 4-isopropylphenyl 2-methoxybenzoate. Studies like those by Ishizone et al. (2000) on the anionic polymerization of related compounds provide a framework for understanding the chemical properties relevant to 4-isopropylphenyl 2-methoxybenzoate (Ishizone, Kato, Yamazaki, Hirao, & Nakahama, 2000).
Applications De Recherche Scientifique
Synthesis and Applications in Material Science The synthesis of condensed heterocyclic compounds via oxidative coupling, as investigated by Shimizu et al. (2009), demonstrates the utility of arene carboxylic acids in producing isocoumarin derivatives, which exhibit solid-state fluorescence. This method, utilizing a rhodium/copper catalyst system under air, highlights the potential for creating materials with specific optical properties, relevant for applications in organic electronics and fluorescence-based sensors (Shimizu et al., 2009).
Analytical Detection of UV Filters Tarazona et al. (2013) developed an analytical method for determining benzophenone-3 and its metabolites in human serum, showcasing the relevance of advanced analytical techniques in monitoring environmental and biological exposure to UV filters. The method employs dispersive liquid-liquid microextraction and liquid chromatography-tandem mass spectrometry, indicating the compound's impact on human health and the environment (Tarazona et al., 2013).
Environmental Behavior and Degradation The study of environmental-friendly adsorption resins for removing benzophenone-4 from water by Zhou et al. (2018) explores the synthesis and application of tertiary amine-functionalized resins. This work underscores the importance of developing sustainable methods for mitigating pollution by organic compounds in aquatic environments (Zhou et al., 2018).
Biodesulfurization and Environmental Microbiology Research by Chen et al. (2009) on the biodesulfurization of model organosulfur compounds introduces a methoxylation pathway, representing a significant advancement in understanding microbial processes for the detoxification and processing of sulfur-containing organic pollutants. This pathway elucidates the microbial conversion mechanisms potentially applicable to environmental bioremediation and the purification of fossil fuels (Chen et al., 2009).
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)13-8-10-14(11-9-13)20-17(18)15-6-4-5-7-16(15)19-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUAYFDDKTZDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5593623.png)
![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)


![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)
![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)


![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)